molecular formula C5H8BrF B14148165 Cyclopentane, 1-bromo-2-fluoro-, cis- CAS No. 51422-73-2

Cyclopentane, 1-bromo-2-fluoro-, cis-

Cat. No.: B14148165
CAS No.: 51422-73-2
M. Wt: 167.02 g/mol
InChI Key: GITCXTAKUHIPRH-UHFFFAOYSA-N
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Description

1-Bromo-2-fluorocyclopentane is an organic compound with the molecular formula C5H8BrF It is a cyclopentane derivative where a bromine atom and a fluorine atom are attached to adjacent carbon atoms in the cyclopentane ring

Preparation Methods

The synthesis of 1-Bromo-2-fluorocyclopentane can be achieved through several methods. One common approach involves the halogenation of cyclopentane. The reaction typically proceeds as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-fluorocyclopentane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-fluorocyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a halogen atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-fluorocyclopentane can be compared with other halogenated cyclopentane derivatives such as:

    1-Bromo-2-chlorocyclopentane: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-Bromo-2-iodocyclopentane: Contains an iodine atom instead of a fluorine atom.

    1-Chloro-2-fluorocyclopentane: Contains a chlorine atom instead of a bromine atom.

The uniqueness of 1-Bromo-2-fluorocyclopentane lies in the specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-2-fluorocyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF/c6-4-2-1-3-5(4)7/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITCXTAKUHIPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965742
Record name 1-Bromo-2-fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51422-72-1, 51422-73-2
Record name Cyclopentane, 1-bromo-2-fluoro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1-bromo-2-fluoro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-fluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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